1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene
Description
1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF4O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a difluoromethyl group
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-1-4(14-8(12)13)3-5(6)7(10)11/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULXZCRCGMLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(difluoromethoxy)-2-(difluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically require a catalyst or a strong base.
Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-bromo-4-(difluoromethoxy)-2-(difluoromethyl)cyclohexane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetone, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the difluoromethoxy group can form hydrogen bonds or van der Waals interactions with target molecules, leading to changes in their structure or function. The difluoromethyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)-2-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and binding properties.
1-Bromo-4-(difluoromethoxy)benzene: This compound lacks the difluoromethyl group, making it less hydrophobic and potentially less effective in certain applications.
1-Bromo-2-(difluoromethyl)benzene: This compound lacks the difluoromethoxy group, which can influence its chemical stability and reactivity.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
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